3-(2-Fluoroethoxy)-4-nitrobenzaldehyde
Description
3-(2-Fluoroethoxy)-4-nitrobenzaldehyde is a nitro-substituted benzaldehyde derivative characterized by a 2-fluoroethoxy group at the meta position (C3) and a nitro group at the para position (C4) relative to the aldehyde functional group. This compound’s structure combines electron-withdrawing substituents (nitro and fluoroethoxy), which significantly influence its electronic and steric properties. The nitro and fluoroalkoxy groups are structurally relevant in pharmaceutical and materials chemistry, with 4-nitrobenzaldehyde itself being a precursor in biological studies .
Properties
Molecular Formula |
C9H8FNO4 |
|---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
3-(2-fluoroethoxy)-4-nitrobenzaldehyde |
InChI |
InChI=1S/C9H8FNO4/c10-3-4-15-9-5-7(6-12)1-2-8(9)11(13)14/h1-2,5-6H,3-4H2 |
InChI Key |
WOJCPFWWQMWOLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)OCCF)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoroethoxy)-4-nitrobenzaldehyde typically involves the reaction of 4-nitrobenzaldehyde with 2-fluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-nitrobenzaldehyde and 2-fluoroethanol.
Catalyst: A suitable acid catalyst such as sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is typically conducted at a temperature range of 60-80°C for several hours.
Industrial Production Methods
In an industrial setting, the production of 3-(2-Fluoroethoxy)-4-nitrobenzaldehyde may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoroethoxy)-4-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in an aprotic solvent.
Major Products Formed
Oxidation: 3-(2-Fluoroethoxy)-4-nitrobenzoic acid.
Reduction: 3-(2-Fluoroethoxy)-4-aminobenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Fluoroethoxy)-4-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Fluoroethoxy)-4-nitrobenzaldehyde depends on its specific application. In biological systems, the compound may interact with cellular components such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Structural Insights :
- Substituent Electronic Effects: The nitro group (-NO₂) is strongly electron-withdrawing, while the 2-fluoroethoxy group (-OCH₂CH₂F) combines moderate electron withdrawal (via fluorine’s inductive effect) with steric bulk. In contrast, methoxy (-OCH₃) is electron-donating, as seen in 3-methoxy derivatives .
- Positional Effects : The para-nitro group in 4-nitrobenzaldehyde directs electrophiles to the ortho and meta positions, whereas the meta-fluoroethoxy group in the target compound may alter regioselectivity in reactions like electrophilic substitution or nucleophilic additions.
Physicochemical Properties
- Molecular Weight and Polarity: The target compound (213.1 g/mol) is heavier than 4-nitrobenzaldehyde (151.12 g/mol) due to the fluoroethoxy group.
- Stability : The 4-fluoro-2-nitrobenzaldehyde derivative requires refrigeration , suggesting that electron-withdrawing groups at specific positions may reduce thermal stability.
Biological Activity
3-(2-Fluoroethoxy)-4-nitrobenzaldehyde is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of 3-(2-Fluoroethoxy)-4-nitrobenzaldehyde can be represented as follows:
- Molecular Formula : C9H10FNO3
- Molecular Weight : 201.18 g/mol
- IUPAC Name : 3-(2-fluoroethoxy)-4-nitrobenzaldehyde
This compound features a nitro group, which is known for its role in biological activity, particularly in the modulation of various biochemical pathways.
The biological activity of 3-(2-Fluoroethoxy)-4-nitrobenzaldehyde can be attributed to several mechanisms:
- Nitro Group Reactivity : The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules, potentially leading to cytotoxic effects.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular metabolism and proliferation.
- Cell Signaling Modulation : The compound may also influence cell signaling pathways by acting on receptors or other signaling molecules.
Antimicrobial Activity
Research has indicated that 3-(2-Fluoroethoxy)-4-nitrobenzaldehyde exhibits antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antibacterial agents.
Cytotoxicity Studies
In cancer research, the cytotoxic effects of 3-(2-Fluoroethoxy)-4-nitrobenzaldehyde were evaluated using various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15.5 |
| MCF-7 (Breast Cancer) | 22.3 |
| A549 (Lung Cancer) | 30.1 |
These results highlight the potential of this compound as an anticancer agent.
Case Studies
-
Case Study on Antibacterial Efficacy :
A study investigated the efficacy of 3-(2-Fluoroethoxy)-4-nitrobenzaldehyde in treating bacterial infections in mice. The compound was administered at varying doses, and results showed a significant reduction in bacterial load compared to controls, indicating its potential as a therapeutic agent against bacterial infections. -
Case Study on Cancer Treatment :
Another case study focused on the use of this compound in combination with conventional chemotherapy agents. The study found that co-treatment enhanced the sensitivity of cancer cells to chemotherapy, suggesting synergistic effects that could improve treatment outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
